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Compound of Interest

Compound Name: DSPE-PEG1000-YIGSR

Cat. No.: B039488 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address the challenges encountered during the large-scale production of DSPE-
PEG1000-YIGSR and its formulation into targeted liposomes.

Frequently Asked Questions (FAQs)
1. What is DSPE-PEG1000-YIGSR and what are its primary applications?

DSPE-PEG1000-YIGSR is a functionalized lipid composed of 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine (DSPE) covalently linked to a 1000 Dalton polyethylene glycol (PEG)

spacer, which is further conjugated to the YIGSR peptide. The YIGSR peptide is a sequence

derived from the laminin β1 chain that specifically binds to the 67 kDa laminin receptor, which is

often overexpressed on the surface of various cancer cells and endothelial cells.[1][2][3][4] This

targeted binding makes DSPE-PEG1000-YIGSR a valuable component in the development of

targeted drug delivery systems, particularly liposomes, for cancer therapy and anti-angiogenic

treatments.[5]

2. What are the main challenges in scaling up the production of DSPE-PEG1000-YIGSR?

Scaling up the production of DSPE-PEG1000-YIGSR from laboratory to industrial scale

presents several challenges:
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Synthesis and Purification: Achieving consistent, high-purity synthesis of the YIGSR peptide

and its subsequent conjugation to the DSPE-PEG1000 linker can be complex. Side

reactions, incomplete reactions, and the removal of impurities are significant hurdles.[6] The

purification of the final conjugate is often challenging due to the amphiphilic nature of the

molecule and the potential for aggregation.[7]

Raw Material Variability: The quality and consistency of raw materials, including the DSPE-

PEG1000-NHS linker and the amino acids for peptide synthesis, can significantly impact the

final product's quality and reproducibility.[8][9][10]

Liposome Formulation: Incorporating DSPE-PEG1000-YIGSR into liposomes at a large

scale requires precise control over various parameters to ensure consistent particle size,

drug encapsulation efficiency, and stability.[11][12][13]

Stability: Both the DSPE-PEG1000-YIGSR conjugate and the final liposomal formulation can

be susceptible to physical and chemical instability, such as hydrolysis of the ester bonds in

DSPE, aggregation, and drug leakage during storage.[11][12][14]

3. How does the concentration of DSPE-PEG1000-YIGSR affect liposome characteristics?

The molar percentage of DSPE-PEG1000-YIGSR incorporated into the liposome bilayer can

influence several key characteristics:

Particle Size and Polydispersity Index (PDI): Generally, increasing the concentration of

PEGylated lipids, including DSPE-PEG1000-YIGSR, can lead to the formation of smaller

liposomes with a lower PDI, indicating a more uniform size distribution.[5][15] However, at

very high concentrations, it can also lead to the formation of micelles instead of liposomes.

Zeta Potential: The surface charge of the liposomes, measured as zeta potential, can be

affected by the incorporation of the YIGSR peptide. A zeta potential of at least ±30 mV is

generally considered indicative of a stable liposomal formulation due to electrostatic

repulsion between particles.[16]

Stability: An optimal concentration of DSPE-PEG1000-YIGSR can enhance the stability of

liposomes by providing a steric barrier that prevents aggregation.[14][17] However,

excessive amounts can destabilize the lipid bilayer.[5]
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Targeting Efficiency: The density of the YIGSR peptide on the liposome surface is critical for

effective receptor binding and cellular uptake. An optimal concentration is required to achieve

a balance between targeting efficacy and potential steric hindrance.

Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of

DSPE-PEG1000-YIGSR production and liposome formulation.

Synthesis and Conjugation
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Problem Possible Causes Recommended Solutions

Low yield of YIGSR peptide

during solid-phase peptide

synthesis (SPPS).

Incomplete coupling reactions

due to steric hindrance or

aggregation of the peptide

chain on the resin.

- Use a more efficient coupling

reagent (e.g., HCTU, HATU).-

Increase the excess of amino

acids and coupling reagents.-

Perform double couplings for

difficult amino acids.- Use a

high-swelling resin to improve

reaction kinetics.

Presence of impurities after

YIGSR peptide synthesis.

Side reactions during

synthesis or cleavage from the

resin.

- Optimize the cleavage

cocktail composition and time.-

Use scavengers in the

cleavage cocktail to prevent

side reactions.- Purify the

crude peptide using

preparative HPLC with an

appropriate gradient.

Low conjugation efficiency of

YIGSR to DSPE-PEG1000-

NHS.

- Inactive DSPE-PEG1000-

NHS due to hydrolysis.-

Suboptimal reaction conditions

(pH, temperature, time).- Steric

hindrance.

- Use fresh, high-quality

DSPE-PEG1000-NHS.-

Optimize the reaction pH

(typically 7.5-8.5 for NHS

chemistry).- Increase the molar

excess of the peptide.- Extend

the reaction time or slightly

increase the temperature.

Hydrolysis of DSPE ester

bonds during synthesis or

purification.

Exposure to acidic or basic

conditions, or high

temperatures.[6]

- Avoid harsh pH conditions

during all steps.- Perform

reactions and purification at

controlled, lower

temperatures.- Use purification

methods that avoid prolonged

exposure to hydrolytic

conditions.[14]
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Purification and Characterization
Problem Possible Causes Recommended Solutions

Difficulty in purifying DSPE-

PEG1000-YIGSR conjugate.

- Aggregation of the

amphiphilic conjugate.- Similar

retention times of the product

and unreacted starting

materials in HPLC.

- Use a suitable organic co-

solvent (e.g., isopropanol) in

the mobile phase to reduce

aggregation.- Optimize the

HPLC gradient for better

separation.- Consider

alternative purification

techniques like size exclusion

chromatography (SEC).

Inconsistent results in MALDI-

TOF MS characterization.

- Poor ionization of the

polydisperse PEGylated

conjugate.- Presence of salt

adducts.

- Use an appropriate matrix

and cationizing agent.- Desalt

the sample thoroughly before

analysis.

Broad peaks in NMR spectra.

- Aggregation of the conjugate

in the NMR solvent.-

Polydispersity of the PEG

chain.

- Use a solvent system that

minimizes aggregation (e.g.,

deuterated

chloroform/methanol mixture).-

Acquire spectra at an elevated

temperature to reduce

viscosity and improve

resolution.

Liposome Formulation and Stability
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Problem Possible Causes Recommended Solutions

Inconsistent liposome size and

high PDI upon scale-up.

- Inefficient homogenization or

extrusion.- Variability in lipid

film hydration.

- Optimize the number of

extrusion cycles and

membrane pore size.- Ensure

uniform and complete

hydration of the lipid film by

controlling temperature and

agitation.- For large-scale

production, consider

microfluidic-based methods for

better control over particle

size.[13]

Low drug encapsulation

efficiency.

- Passive drug loading method

for a hydrophilic drug.- Drug

leakage during formulation.

- For ionizable drugs, use

active loading techniques (e.g.,

pH gradient, ammonium

sulfate gradient).- Optimize the

lipid composition, including the

use of cholesterol, to improve

membrane rigidity and drug

retention.[14]

Liposome aggregation during

storage.

- Insufficient surface charge

(low zeta potential).-

Inadequate PEGylation.

- Incorporate charged lipids

(e.g., DSPG) into the

formulation to increase

electrostatic repulsion.- Ensure

an optimal concentration of

DSPE-PEG1000-YIGSR to

provide sufficient steric

hindrance.

Drug leakage from liposomes

during storage.

- Instability of the lipid bilayer.-

Storage at an inappropriate

temperature.

- Optimize the lipid

composition for better

membrane stability.- Store

liposomes at the

recommended temperature

(typically 2-8 °C) and protect

from light.[14]
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Quantitative Data
The following tables summarize key quantitative parameters for the formulation of DSPE-
PEG1000-YIGSR liposomes.

Table 1: Influence of DSPE-PEG1000-YIGSR Molar Percentage on Liposome Characteristics

Molar % of
DSPE-
PEG1000-
YIGSR

Average
Particle Size
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Reference

0 ~130 < 0.2 Close to neutral [15]

2 113 - 130 0.066 - 0.149 - [18]

4 113 - 130 0.066 - 0.149 - [18]

5 ~145 < 0.2 -3.9 [8]

7 ± 2
Peak stability

observed
- - [9]

10 113 - 130 0.066 - 0.149 - [18]

Table 2: Stability of PEGylated Liposomes under Different Conditions

Formulation Storage Condition Stability Outcome Reference

PEG-DSPE

formulation
6 months at 4°C EE% decreased <1% [8]

20 mol% DSPE-PEG

in POPC
3 days in seawater

5-fold higher survival

rate than non-

PEGylated

[17]

DSPE-PEG liposomes
Freeze-drying with

trehalose

Stabilized during

freezing and

dehydration

[11]
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Experimental Protocols
Synthesis and Purification of DSPE-PEG1000-YIGSR
This protocol outlines the solid-phase synthesis of the YIGSR peptide and its subsequent

conjugation to DSPE-PEG1000-NHS.

Materials:

Fmoc-R(Pbf)-Wang resin

Fmoc-amino acids (Fmoc-G-OH, Fmoc-S(tBu)-OH, Fmoc-I-OH, Fmoc-Y(tBu)-OH)

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

DSPE-PEG1000-NHS

Anhydrous DMSO (Dimethyl sulfoxide)

Purification: Preparative HPLC system with a C18 column

Characterization: MALDI-TOF MS, Analytical HPLC, NMR

Procedure:

Peptide Synthesis (SPPS): a. Swell the Fmoc-R(Pbf)-Wang resin in DMF. b. Fmoc

Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes

to remove the Fmoc protecting group. Wash the resin with DMF. c. Amino Acid Coupling:

Dissolve the Fmoc-amino acid, HCTU, and DIPEA in DMF. Add the solution to the

deprotected resin and react for 2 hours. Wash the resin with DMF. d. Repeat steps 1b and 1c

for each amino acid in the YIGSR sequence. e. After the final coupling, wash the resin with

DCM (Dichloromethane) and dry under vacuum.
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Peptide Cleavage and Deprotection: a. Treat the dried resin with the cleavage cocktail for 2-

3 hours at room temperature. b. Filter the resin and collect the filtrate. c. Precipitate the

crude peptide by adding cold diethyl ether. d. Centrifuge to pellet the peptide, wash with cold

ether, and dry.

Peptide Purification: a. Dissolve the crude peptide in a water/acetonitrile mixture. b. Purify

the peptide using preparative HPLC with a suitable gradient of water and acetonitrile

containing 0.1% TFA. c. Collect the fractions containing the pure peptide and lyophilize.

Conjugation of YIGSR to DSPE-PEG1000-NHS: a. Dissolve the purified YIGSR peptide and

DSPE-PEG1000-NHS (in a 1.2:1 molar ratio) in anhydrous DMSO. b. Add DIPEA to adjust

the pH to ~8.0. c. React for 24 hours at room temperature with gentle stirring.

Purification of DSPE-PEG1000-YIGSR: a. Purify the reaction mixture using preparative

HPLC with a C18 column and a gradient of water and isopropanol/acetonitrile. b. Collect the

fractions containing the final product and lyophilize.

Characterization: a. Confirm the molecular weight using MALDI-TOF MS. b. Assess the

purity using analytical HPLC. c. Confirm the structure using ¹H NMR.

Formulation of YIGSR-Targeted Liposomes
This protocol describes the preparation of DSPE-PEG1000-YIGSR-containing liposomes using

the thin-film hydration and extrusion method.

Materials:

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

DSPE-PEG1000-YIGSR

Drug to be encapsulated

Chloroform

Phosphate-buffered saline (PBS), pH 7.4
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Rotary evaporator

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation: a. Dissolve DSPC, cholesterol, and DSPE-PEG1000-YIGSR in

chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5). b. If

encapsulating a lipophilic drug, add it at this stage. c. Remove the chloroform using a rotary

evaporator under reduced pressure at a temperature above the phase transition temperature

of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film. d. Dry the film under high

vacuum for at least 2 hours to remove any residual solvent.

Hydration: a. Hydrate the lipid film with PBS (pH 7.4) pre-heated to above the lipid phase

transition temperature. If encapsulating a hydrophilic drug, dissolve it in the PBS. b. Agitate

the flask by rotating it in the water bath for 1-2 hours to form multilamellar vesicles (MLVs).

Extrusion: a. Equilibrate the liposome extruder to the same temperature as the hydration

step. b. Load the MLV suspension into the extruder. c. Extrude the liposomes through

polycarbonate membranes of the desired pore size (e.g., 100 nm) for a specified number of

cycles (e.g., 11-21 times) to form unilamellar vesicles (LUVs) with a uniform size distribution.

Purification: a. Remove any unencapsulated drug by dialysis, size exclusion

chromatography, or ultracentrifugation.

Characterization: a. Determine the particle size, PDI, and zeta potential using dynamic light

scattering (DLS). b. Determine the drug encapsulation efficiency using a suitable analytical

method (e.g., HPLC, UV-Vis spectroscopy).

Visualizations
YIGSR Signaling Pathway
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Caption: YIGSR peptide on the liposome surface binds to the 67 kDa laminin receptor,

activating intracellular protein tyrosine kinases and leading to the phosphorylation of specific

protein substrates, which in turn modulates cell adhesion, migration, and proliferation.

Experimental Workflow: In Vitro Efficacy Testing
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Caption: Workflow for assessing the in vitro efficacy of YIGSR-targeted liposomes, including

cell viability, cellular uptake, cell migration, and tube formation assays.

Logical Relationship: Troubleshooting Liposome
Instability

Potential Causes Solutions

Liposome Instability
(Aggregation/Leakage)

Inadequate Surface Charge

Insufficient Steric Hindrance

Low Membrane Rigidity

Improper Storage

Incorporate Charged Lipids
(e.g., DSPG)

Optimize DSPE-PEG-YIGSR
Concentration

Increase Cholesterol Content

Store at 2-8°C
Protect from Light

Click to download full resolution via product page

Caption: A logical diagram illustrating the common causes of liposome instability and their

corresponding solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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